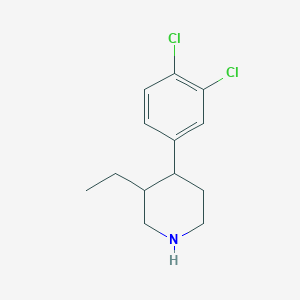![molecular formula C7H14ClNO B13470079 5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)
5-Oxaspiro[3.4]octan-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxaspiro[3.4]octan-2-aminehydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.4]octan-2-aminehydrochloride typically involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at -78°C. This reaction forms a lithiated intermediate, which is then reacted with 1,3-dichloroacetone to form the spiro compound. The reaction mixture is then treated with lithium naphthalenide to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxaspiro[3.4]octan-2-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Applications De Recherche Scientifique
5-Oxaspiro[3.4]octan-2-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spiro compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Oxaspiro[3.4]octan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxaspiro[3.4]octan-1-aminehydrochloride: Similar in structure but with a different position of the amine group.
2-Oxa-5-azaspiro[3.4]octane oxalate: Another spiro compound with different substituents.
Uniqueness
5-Oxaspiro[3.4]octan-2-aminehydrochloride is unique due to its specific spiro structure and the position of the amine group.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
5-oxaspiro[3.4]octan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7(5-6)2-1-3-9-7;/h6H,1-5,8H2;1H |
Clé InChI |
AQTVGPVCHMFFAU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(C2)N)OC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
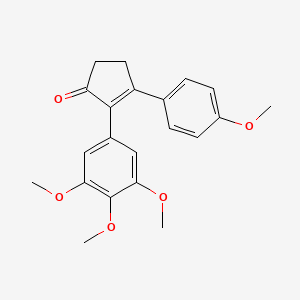
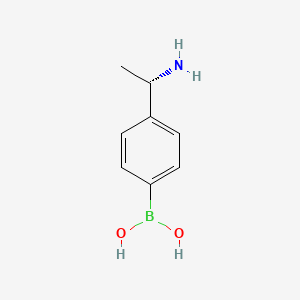
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13470012.png)
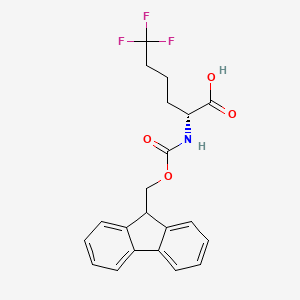
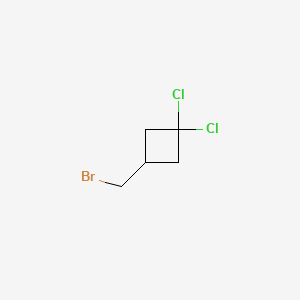
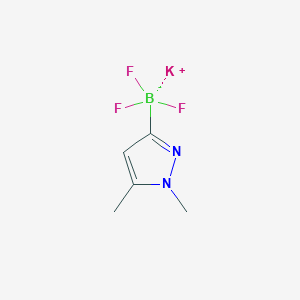
![3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid](/img/structure/B13470025.png)
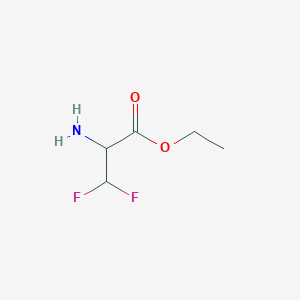
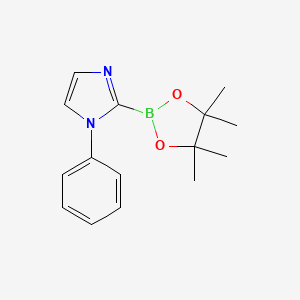
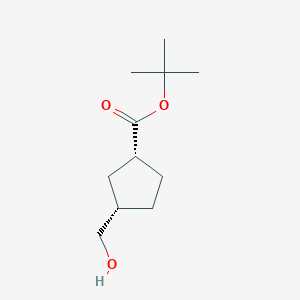
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B13470063.png)
![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)
